N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide is an organic compound that features a furan ring, an ethyl chain, and a methoxybenzenesulfonamide group
Mechanism of Action
Target of action
Furan derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Sulfonamides are known to inhibit the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .
Mode of action
The mode of action of furan and sulfonamide derivatives can vary greatly depending on the specific compound and its targets. For example, some furan derivatives may exert their effects by interacting with cellular receptors or enzymes .
Biochemical pathways
The biochemical pathways affected by furan and sulfonamide derivatives can be diverse, depending on the specific compound and its targets. For example, sulfonamides can affect the carbonic anhydrase pathway, leading to diuresis .
Pharmacokinetics
The ADME properties of furan and sulfonamide derivatives can vary greatly depending on the specific compound. Some furan derivatives are known to have good bioavailability .
Result of action
The molecular and cellular effects of furan and sulfonamide derivatives can be diverse, depending on the specific compound and its targets. For example, some furan derivatives have been found to have antiviral effects .
Action environment
The action, efficacy, and stability of furan and sulfonamide derivatives can be influenced by various environmental factors, such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide: Unique due to the combination of furan, ethyl, and methoxybenzenesulfonamide groups.
N-(2-(furan-3-yl)ethyl)-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-12-3-2-4-13(9-12)19(15,16)14-7-5-11-6-8-18-10-11/h2-4,6,8-10,14H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQFQJOWMNPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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